molecular formula C29H33NO7 B418445 Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418445
M. Wt: 507.6g/mol
InChI Key: DRQARPILSTZDDQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the ethyl ester functionality. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The methoxy groups and quinoline core allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic acid: Shares the methoxy groups but lacks the quinoline core.

    3,4-Dimethoxyphenylacetic acid: Similar methoxy substitution pattern but different core structure.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Contains methoxy groups and a phenethylamine core.

Uniqueness

Ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of methoxy groups and a quinoline core, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C29H33NO7

Molecular Weight

507.6g/mol

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO7/c1-7-37-29(32)26-16(2)30-21-12-18(17-8-10-24(35-5)25(14-17)36-6)13-22(31)28(21)27(26)20-15-19(33-3)9-11-23(20)34-4/h8-11,14-15,18,27,30H,7,12-13H2,1-6H3

InChI Key

DRQARPILSTZDDQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)OC)OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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